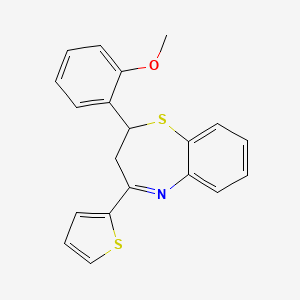

2-(2-Methoxyphenyl)-4-(2-thienyl)-2,3-dihydro-1,5-benzothiazepine

Descripción

Propiedades

IUPAC Name |

2-(2-methoxyphenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NOS2/c1-22-17-9-4-2-7-14(17)20-13-16(18-11-6-12-23-18)21-15-8-3-5-10-19(15)24-20/h2-12,20H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNUWSAFPSHBQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CC(=NC3=CC=CC=C3S2)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-4-(2-thienyl)-2,3-dihydro-1,5-benzothiazepine typically involves the following steps:

Formation of the Benzothiazepine Core: This can be achieved through the cyclization of an appropriate o-aminothiophenol derivative with a β-keto ester or a similar compound under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the benzothiazepine core reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the Thienyl Group: The thienyl group can be added through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienylboronic acid and the appropriate halogenated benzothiazepine derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the benzothiazepine ring, potentially reducing the double bond to form dihydro derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives of the benzothiazepine ring.

Substitution: Halogenated or nitrated derivatives of the methoxyphenyl ring.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that derivatives of benzothiazepines exhibit promising cytotoxic effects against various cancer cell lines. A study indicated that compounds similar to 2-(2-Methoxyphenyl)-4-(2-thienyl)-2,3-dihydro-1,5-benzothiazepine showed significant activity against liver cancer cells (Hep G-2), with specific derivatives achieving high inhibition rates compared to standard chemotherapeutic agents like Methotrexate. The mechanism behind this activity is believed to involve the interaction of halogen-substituted phenyl groups with target proteins involved in cancer proliferation .

Antidiabetic Properties

The compound has also been investigated for its potential as an α-glucosidase inhibitor, which is crucial for managing diabetes by slowing carbohydrate absorption. In vivo studies indicated that specific derivatives led to significant reductions in blood glucose levels in diabetic models. For instance, a derivative was shown to lower glucose levels significantly at doses of 10 and 20 mg/kg body weight .

Tyrosinase Inhibition

Another notable application of benzothiazepine derivatives is their role as tyrosinase inhibitors. Tyrosinase is an enzyme involved in melanin production and is a target for skin whitening agents. Compounds derived from the benzothiazepine structure have been found to outperform traditional inhibitors like kojic acid in terms of potency .

Green Synthesis Techniques

Recent advancements in synthetic methodologies have emphasized environmentally friendly approaches for synthesizing benzothiazepines. For example, polyethylene glycol (PEG) mediated pathways have been reported to yield high purity compounds quickly and efficiently, achieving yields greater than 95% within an hour . This method not only enhances efficiency but also reduces the environmental impact associated with traditional synthetic routes.

Optimization of Reaction Conditions

Studies have focused on optimizing reaction conditions for synthesizing derivatives of benzothiazepines. Techniques such as using bleaching clay as a catalyst and varying solvent systems have been explored to improve yields and reduce reaction times .

Case Studies

Mecanismo De Acción

The compound exerts its effects primarily through the inhibition of calcium channels. By binding to these channels, it prevents the influx of calcium ions into cells, which can reduce muscle contraction and lower blood pressure. The exact molecular targets and pathways involved include the L-type calcium channels, which are critical in the regulation of cardiac and smooth muscle function.

Comparación Con Compuestos Similares

Structural Comparisons

The structural uniqueness of 2-(2-methoxyphenyl)-4-(2-thienyl)-2,3-dihydro-1,5-benzothiazepine lies in its substitution pattern. Key analogs and their differences are summarized below:

Key Observations :

- Heterocyclic Moieties : Thiophene (in the target) vs. phenyl or coumarin-thiazole hybrids () alter electronic properties. Thiophene’s sulfur atom may enhance π-π stacking or metal coordination.

- Conformational Flexibility : Crystal structures of analogs (e.g., ) reveal dihedral angles between aromatic rings (e.g., 67.4° in 3,4-dimethoxyphenyl derivatives), which influence molecular planarity and interaction with enzymes or receptors.

Key Observations :

- Microwave-assisted synthesis () improves efficiency (shorter reaction time) compared to conventional heating ().

- High yields (70–90%) are achievable for benzothiazepines with simple substituents, while complex hybrids (e.g., coumarin-thiazole) may require additional purification steps .

Physicochemical Properties

Key Observations :

- Methoxy and thiophene groups contribute to moderate polarity, enhancing solubility in organic solvents (e.g., ethanol, DMSO).

- Coumarin-containing derivatives exhibit lower solubility due to extended aromatic systems .

Key Observations :

Actividad Biológica

The compound 2-(2-Methoxyphenyl)-4-(2-thienyl)-2,3-dihydro-1,5-benzothiazepine (CAS: 866131-75-1) is a member of the benzothiazepine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antidiabetic effects, supported by data tables and recent research findings.

- Molecular Formula : C20H17NOS2

- Molar Mass : 351.49 g/mol

Anticancer Activity

Recent studies have highlighted the potential of benzothiazepine derivatives as anticancer agents. The compound in focus has demonstrated significant inhibitory effects against various cancer cell lines.

- In vitro Studies :

| Compound | Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|---|

| 2-(2-Methoxyphenyl)-4-(2-thienyl)-2,3-dihydro-1,5-benzothiazepine | DU-145 | 15.42 - 41.34 | 21.96 |

Anti-inflammatory Activity

Benzothiazepines are known for their anti-inflammatory properties. The compound has shown promising results in inhibiting inflammatory pathways.

- Mechanism of Action :

Antidiabetic Activity

The compound has also been evaluated for its antidiabetic effects, particularly its ability to lower blood glucose levels.

- In vivo Studies :

| Dose (mg/kg) | Blood Glucose Level (mg/dL) Before Treatment | Blood Glucose Level (mg/dL) After Treatment |

|---|---|---|

| Control | 379.31 | N/A |

| 10 | 379.31 | 286.09 |

| 20 | 379.31 | 225.33 |

Structure-Activity Relationship

The structural modifications in benzothiazepines play a crucial role in their biological activity:

- Halogen Substitution : Compounds with halogenated phenyl substitutions showed enhanced anticancer activity due to improved binding affinity with target proteins .

Case Studies

Several studies have explored the biological activity of benzothiazepines:

- Study on Prostate Cancer Cells :

- Anti-diabetic Efficacy Assessment :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Methoxyphenyl)-4-(2-thienyl)-2,3-dihydro-1,5-benzothiazepine, and how do reaction conditions influence yield?

- Methodology : The benzothiazepine core is synthesized via cyclization of 2-aminothiophenol with α-haloketones (e.g., 3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one) under acidic conditions (e.g., conc. HCl in methanol at 473 K for 4 hours). Substitution reactions introduce functional groups (e.g., methoxy or thienyl) using benzyl chloride or similar reagents with bases like NaH or K₂CO₃ .

- Key Factors :

- Temperature : Elevated temperatures (473 K) promote cyclization but may degrade sensitive substituents.

- Acid Catalysis : HCl enhances ring closure efficiency.

- Yield Optimization : Crystallization from ethanol yields 85–90% pure product .

Q. What structural features of this compound are critical for its biological activity?

- Structural Insights :

- The boat conformation of the thiazepine ring (observed via X-ray crystallography) enables interactions with biological targets like enzymes or receptors .

- The methoxyphenyl group enhances lipophilicity, improving membrane permeability, while the thienyl group contributes to π-π stacking in active sites .

- Experimental Validation : Bond lengths (e.g., shortened C–N and C–S bonds) correlate with electronic delocalization, critical for stability and reactivity .

Advanced Research Questions

Q. How can computational methods predict the anti-convulsant or anticancer potential of this compound?

- Methodology :

- Molecular Docking : Use tools like V-Life MDS 4.3 to simulate binding to targets (e.g., GABA receptors or EGFR tyrosine kinase). Hydrogen bonding with residues like LEU282B or LYS637A predicts activity .

- Binding Energy Thresholds : Compounds with docking scores close to -118 kcal/mol (comparable to sodium phenytoin) are prioritized for synthesis .

Q. How do substituent variations (e.g., halogenation or methoxy positioning) alter pharmacological activity?

- Case Studies :

- 7-Chloro derivatives (e.g., 4-(benzylsulfanyl)-7-chloro-2,3-dihydro-1,5-benzothiazepine) show enhanced antimicrobial activity due to increased electrophilicity .

- 3,4-Dimethoxyphenyl analogs exhibit improved anticancer activity by modulating apoptosis pathways (e.g., survivin miRNA downregulation) .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Data Reconciliation :

- Assay Variability : Standardize cell lines (e.g., HeLa vs. MCF-7) and protocols (e.g., serum concentration in culture media) .

- Structural Confirmation : Use NMR and X-ray crystallography to verify compound identity, as impurities or stereochemical differences may skew results .

Methodological Challenges and Solutions

Q. What analytical techniques are essential for characterizing this compound?

- Techniques :

- X-Ray Crystallography : Resolves bond lengths (e.g., C–N: 1.294 Å) and dihedral angles (e.g., 67.4° between aromatic rings) critical for SAR studies .

- HPLC-MS : Detects byproducts (e.g., sulfoxides from incomplete oxidation) .

Q. How can researchers optimize reaction conditions to minimize byproducts?

- Case Example :

- Byproduct Formation : Oxidation of thiol groups to sulfones occurs with excess H₂O₂.

- Solution : Use stoichiometric oxidants (e.g., m-CPBA) and inert atmospheres to control reactivity .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.